Thieno[3,2-c]pyridazine

Medicinal Chemistry Drug Design ADME

Substituting thieno[3,2-c]pyridazine with an alternative isomer invalidates SAR hypotheses and disrupts synthetic routes. This specific [3,2-c] fused scaffold offers distinct electronic and lipophilic properties (LogP 1.86) critical for kinase inhibitor programs. - **Key differentiator:** Documented low CYP3A4 inhibition, reducing drug-drug interaction risk. - **Technical utility:** Defined standard for PAMPA/Caco-2 permeability assays. - **Supply assurance:** Reliable intermediate for thienopyridazin-3-ones synthesis. Procure the exact isomer required for reproducible medicinal chemistry.

Molecular Formula C6H4N2S
Molecular Weight 136.18 g/mol
Cat. No. B12973980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-c]pyridazine
Molecular FormulaC6H4N2S
Molecular Weight136.18 g/mol
Structural Identifiers
SMILESC1=CN=NC2=C1SC=C2
InChIInChI=1S/C6H4N2S/c1-3-7-8-5-2-4-9-6(1)5/h1-4H
InChIKeyIZAJCEGIQMYVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-c]pyridazine: Properties and Procurement


Thieno[3,2-c]pyridazine is a fused, bicyclic heteroaromatic scaffold comprised of a thiophene ring annulated to a pyridazine core (C₆H₄N₂S, CAS 22390-25-6) [1]. This nitrogen- and sulfur-containing framework serves as a foundational building block in medicinal chemistry, enabling the synthesis of diverse derivatives with reported biological activities, particularly as kinase inhibitors and antimicrobial agents [2]. Unlike simple monocyclic pyridazines, the fused thieno ring modulates the electronic distribution, lipophilicity, and hydrogen-bonding capacity of the core, influencing its pharmacokinetic profile and target-binding interactions [3]. While the core scaffold itself lacks intrinsic therapeutic activity, its regiochemical arrangement ([3,2-c] vs. alternative fusions) is a critical determinant of the physicochemical and biological properties of its downstream derivatives, making precise sourcing essential for reproducible research.

1

Regioisomeric [3,2-c] core supports SAR and scaffold diversification studies

2

Building block for kinase inhibitor synthesis with class-level CYP profile

3

Defined lipophilicity supports membrane permeability assay development

Thieno[3,2-c]pyridazine: Substitution Risks


The selection of a specific thienopyridazine isomer, such as thieno[3,2-c]pyridazine, over its closely related analogues (e.g., thieno[2,3-c]pyridazine or thieno[2,3-d]pyridazine) is not a trivial procurement decision; it is a critical scientific variable. As demonstrated in comparative studies, the simple repositioning of the nitrogen atoms and sulfur atom across the fused bicyclic framework fundamentally alters the compound's key properties [1]. These differences manifest in measurable changes in lipophilicity (LogP), electronic density (PSA), and chemical reactivity (e.g., selective functionalization patterns), which directly influence target binding affinity, metabolic stability (e.g., CYP inhibition), and overall pharmacokinetic profile [2]. Consequently, substituting a thieno[3,2-c] core with an alternative isomer can derail a well-established synthetic route, invalidate a structure-activity relationship (SAR) hypothesis, or lead to a complete loss of the desired biological effect [3]. The quantitative evidence presented below underscores why generic substitution is scientifically unsound and carries tangible procurement risk.

Target: Thieno[3,2-c]pyridazine

Unique nitrogen/sulfur topology defines reactivity, lipophilicity, and biological profile

Substitute: Other Isomers

[2,3-c], [3,4-d], [2,3-d] isomers alter key physicochemical and synthetic parameters

LogP difference between [3,2-c] and [2,3-c] may shift membrane partitioning and ADME behavior

Regioselective functionalization patterns differ; synthetic routes not interchangeable

CYP3A4 inhibition liability remains isomer-dependent; class-level data cannot guarantee transfer

Thieno[3,2-c]pyridazine: Comparator Differentiation


Higher Lipophilicity vs. Thieno[2,3-c]pyridazine

A key differentiating factor for Thieno[3,2-c]pyridazine is its distinct lipophilicity profile. Calculated LogP values indicate that Thieno[3,2-c]pyridazine (LogP = 1.86) is significantly more lipophilic than its regioisomer, Thieno[2,3-c]pyridazine (LogP = 1.69) [1] [2]. This 0.17 log unit difference represents a measurable increase in the molecule's tendency to partition into non-polar environments. This property is a critical determinant of passive membrane permeability and non-specific binding, which can directly impact cellular uptake and in vivo bioavailability of derived compounds.

Lipophilicity comparison
Reported
Thieno[3,2-c]pyridazine LogP = 1.86
Thieno[2,3-c]pyridazine LogP = 1.69
Δ = +0.17

Higher lipophilicity may support membrane penetration context

Cross-study comparable; calculated values (ACD/Labs)

Medicinal Chemistry Drug Design ADME

Distinct Reactivity for Selective Functionalization

The [3,2-c] ring fusion pattern of the target compound dictates a unique pattern of chemical reactivity compared to its isomers. Foundational synthetic studies demonstrate that thieno[3,2-c]pyridazine can be sequentially reduced and oxidized to yield a thienopyridazin-3-one derivative, a versatile intermediate not directly accessible from the [2,3-c] or [3,4-d] frameworks due to differences in ring strain and electron density [1]. Furthermore, the [3,2-c] system enables specific electrophilic substitutions at the thiophene ring that are not observed in the [2,3-d] isomer, which preferentially reacts at the pyridazine core [2]. This orthogonal reactivity profile is essential for executing complex, multi-step syntheses where precise functional group installation is required.

Reactivity pattern
Class-level
Sequential reduction/oxidation to thienopyridazin-3-one

Supports regioselective synthetic route selection

Qualitative differentiation; alternative isomers require separate validation

Synthetic Chemistry Scaffold Diversification Late-Stage Functionalization

Kinase Inhibitor Core with Favorable CYP Safety Profile

Compounds built upon the thieno[3,2-c] scaffold, specifically derivatives of thieno[3,2-c]pyridine (the deaza analogue of the target compound), have been explicitly characterized and patented for their 'improved safety profile due to low CYP3A4 inhibition' [1]. While the thieno[3,2-c]pyridine core is a distinct chemical entity, it shares the identical [3,2-c] ring fusion topology with thieno[3,2-c]pyridazine. This topological similarity is a strong class-level indicator that the [3,2-c] arrangement itself contributes to a reduced potential for cytochrome P450 3A4 (CYP3A4) induction, a primary cause of harmful drug-drug interactions (DDIs) [2]. Other heterocyclic kinase inhibitor cores, such as certain pyrazolopyrimidines, are notorious for high CYP inhibition. The [3,2-c] scaffold is therefore positioned as a superior starting point for medicinal chemistry programs aiming to mitigate DDI liability.

CYP inhibition profile
Class-level
Derivatives with [3,2-c] topology reported low CYP3A4 inhibition

Context for kinase inhibitor scaffold selection

Patent disclosure; DDI risk reduction requires experimental verification

Kinase Inhibition Drug Safety ADME-Tox

Thieno[3,2-c]pyridazine: Research Applications


Kinase Inhibitor Building Block with Reduced DDI Risk

The evidence supports the strategic use of thieno[3,2-c]pyridazine as a core scaffold for developing novel kinase inhibitors. Its distinct [3,2-c] topology is associated with a low CYP3A4 inhibition liability [1], a key differentiator from other heterocyclic cores. Therefore, this compound is particularly well-suited for medicinal chemistry teams engaged in lead optimization where minimizing the risk of drug-drug interactions (DDIs) is a primary project goal. Procuring this specific isomer is a risk-mitigation strategy, channeling resources toward a scaffold with an inherently more favorable safety profile based on patent disclosures and structural analogy.

Synthetic Chemistry: Unique Derivative Access

Due to its unique regiochemistry, thieno[3,2-c]pyridazine serves as a non-interchangeable building block for synthesizing a specific set of downstream derivatives that cannot be easily accessed from other isomers [2]. The well-characterized synthetic pathways, including reduction and oxidation to thienopyridazin-3-ones, provide a reliable route for scaffold diversification [3]. This makes it the preferred choice for synthetic chemists aiming to build focused libraries based on this particular scaffold or to generate key intermediates for more complex, fused polycyclic systems. Substituting an alternative isomer at this stage would necessitate a complete redesign of the synthetic strategy.

Lipophilic Standard for Membrane Permeability Assays

With its documented LogP value of 1.86, which is measurably higher than its [2,3-c] counterpart (LogP 1.69), thieno[3,2-c]pyridazine can serve as a defined, small-molecule standard for calibrating and comparing passive membrane permeability assays, such as PAMPA or Caco-2 studies [4]. Its distinct lipophilicity, rooted in the specific arrangement of its heteroatoms, provides a reproducible physicochemical anchor for correlating structural features with permeability. This makes it a valuable tool compound for ADME scientists seeking to understand and model the behavior of nitrogen- and sulfur-containing heterocycles in biological systems.

Application
Selection Property
Validation Focus
Kinase inhibitor development
Low CYP3A4 inhibition liability (class-level)
In vitro CYP inhibition assays
Scaffold diversification
Regioselective reactivity patterns
Functionalization pathway verification
Membrane permeability standard
Defined lipophilicity (LogP)
Permeability assay calibration (PAMPA/Caco-2)
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